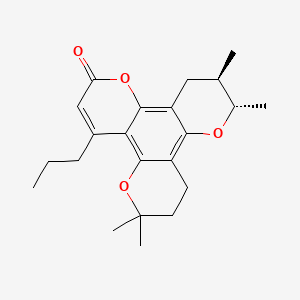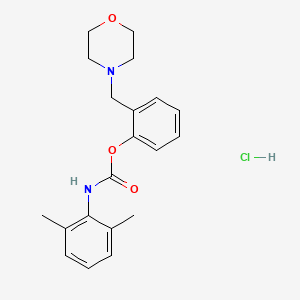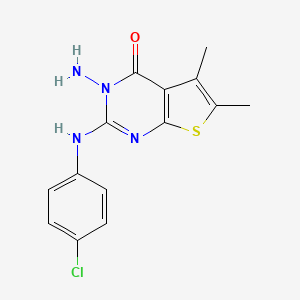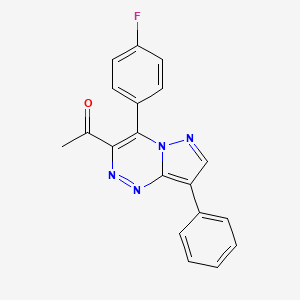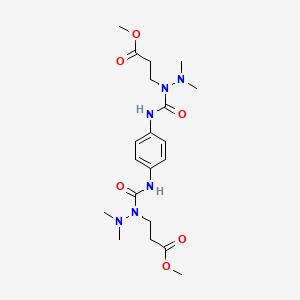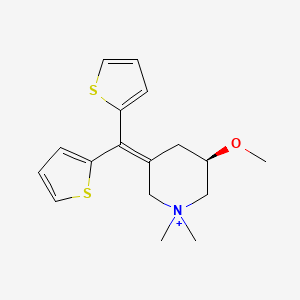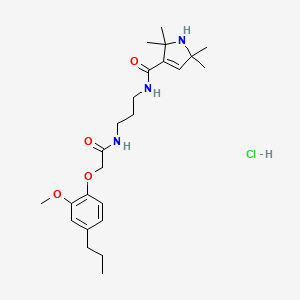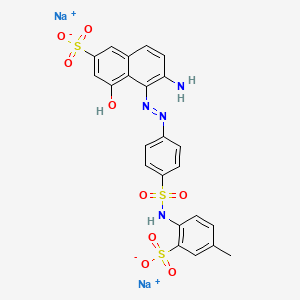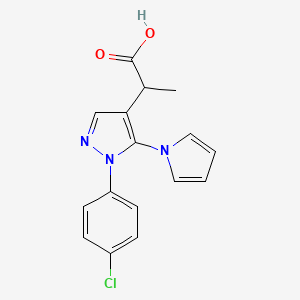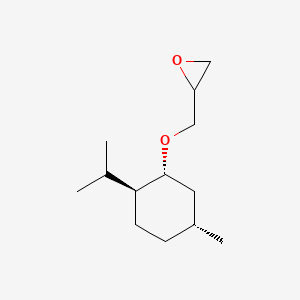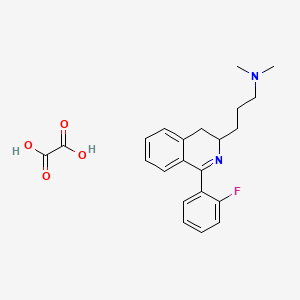
3,4-Dihydro-N,N-dimethyl-1-(2-fluorophenyl)-3-isoquinolinepropanamine ethanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydro-N,N-dimethyl-1-(2-fluorophenyl)-3-isoquinolinepropanamine ethanedioate is a chemical compound with a complex structure.
Preparation Methods
The synthesis of 3,4-Dihydro-N,N-dimethyl-1-(2-fluorophenyl)-3-isoquinolinepropanamine ethanedioate involves several steps. The synthetic routes typically include the reaction of isoquinoline derivatives with fluorinated aromatic compounds under specific conditions. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with various reagents to form substituted products.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3,4-Dihydro-N,N-dimethyl-1-(2-fluorophenyl)-3-isoquinolinepropanamine ethanedioate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-N,N-dimethyl-1-(2-fluorophenyl)-3-isoquinolinepropanamine ethanedioate involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. Detailed studies are required to fully understand the molecular mechanisms and pathways .
Comparison with Similar Compounds
When compared to similar compounds, 3,4-Dihydro-N,N-dimethyl-1-(2-fluorophenyl)-3-isoquinolinepropanamine ethanedioate stands out due to its unique fluorinated aromatic structure. Similar compounds include other isoquinoline derivatives and fluorinated aromatic compounds.
Properties
CAS No. |
83658-54-2 |
|---|---|
Molecular Formula |
C22H25FN2O4 |
Molecular Weight |
400.4 g/mol |
IUPAC Name |
3-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylpropan-1-amine;oxalic acid |
InChI |
InChI=1S/C20H23FN2.C2H2O4/c1-23(2)13-7-9-16-14-15-8-3-4-10-17(15)20(22-16)18-11-5-6-12-19(18)21;3-1(4)2(5)6/h3-6,8,10-12,16H,7,9,13-14H2,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
ODKPSPFINMFLPK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCC1CC2=CC=CC=C2C(=N1)C3=CC=CC=C3F.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



